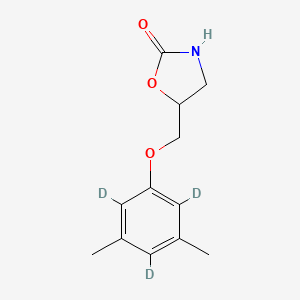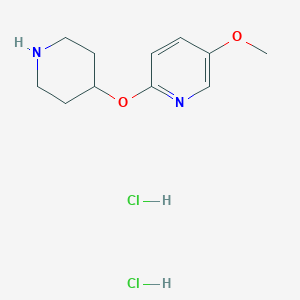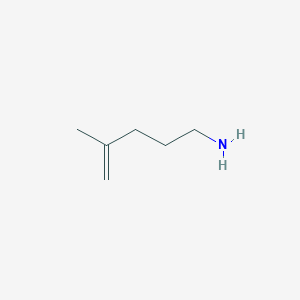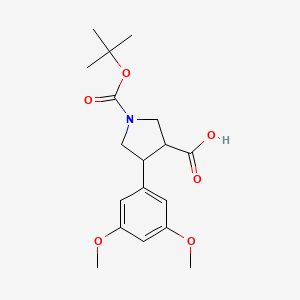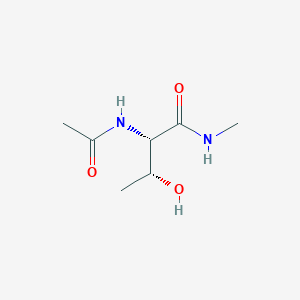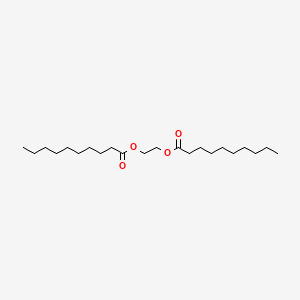
2-Decanoyloxyethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid,1,1’-(1,2-ethanediyl) ester, also known as ethane-1,2-diyl bis(decanoate), is a chemical compound with the molecular formula C22H42O4. It is an ester formed from decanoic acid and ethylene glycol. This compound is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanoic acid,1,1’-(1,2-ethanediyl) ester can be synthesized through the esterification reaction between decanoic acid and ethylene glycol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
2 C10H20O2+C2H4(OH)2→C22H42O4+2H2O
Industrial Production Methods
In industrial settings, the production of decanoic acid,1,1’-(1,2-ethanediyl) ester involves large-scale esterification processes. The reaction is carried out in a continuous reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid,1,1’-(1,2-ethanediyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to decanoic acid and ethylene glycol.
Transesterification: The ester can react with other alcohols to form different esters and ethylene glycol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanoic acid and ethylene glycol.
Transesterification: Different esters and ethylene glycol.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Decanoic acid,1,1’-(1,2-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Used in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of decanoic acid,1,1’-(1,2-ethanediyl) ester involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases to release decanoic acid and ethylene glycol, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 1,2-ethanediyl ester: Similar ester formed from hexadecanoic acid and ethylene glycol.
Decanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester: Another ester with a phosphonooxy group.
Uniqueness
Decanoic acid,1,1’-(1,2-ethanediyl) ester is unique due to its specific chain length and the presence of ethylene glycol as the diol component. This gives it distinct physical and chemical properties, making it suitable for specific industrial and research applications .
Properties
CAS No. |
627-85-0 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2-decanoyloxyethyl decanoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-21(23)25-19-20-26-22(24)18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
HFSVAOMVBYXXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCC |
Related CAS |
75752-02-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)
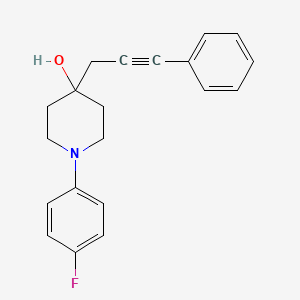
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)

![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)
